N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide
Description
N'-[1-(5-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a hydrazide side chain at position 4 and a 5-chloro-2-methylphenyl substituent at position 1 of the fused heterocyclic core. This compound belongs to a class of molecules known for their structural similarity to purines, enabling interactions with biological targets such as kinases and receptors .
Properties
IUPAC Name |
N'-[1-(5-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6O/c1-3-13(23)20-21-14-11-7-19-22(15(11)18-8-17-14)12-6-10(16)5-4-9(12)2/h4-8H,3H2,1-2H3,(H,20,23)(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEARGHCQYNUAHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NNC1=C2C=NN(C2=NC=N1)C3=C(C=CC(=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
N'-[1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]propanehydrazide is a complex compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H15ClN6O, with a molecular weight of approximately 330.77 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core substituted with a 5-chloro-2-methylphenyl group and a propanehydrazide moiety. This unique structure contributes to its biological activity by allowing interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. In vitro studies have demonstrated that related compounds can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values typically in the nanomolar range .
Anticancer Activity
This compound has shown promising anticancer properties:
- Inhibition of Cancer Cell Proliferation : Studies have reported that this compound can effectively inhibit the proliferation of various cancer cell lines. For instance, it has been shown to induce apoptosis in MCF-7 cells through the activation of caspase pathways .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 50 | Induction of apoptosis |
| HCT-116 | 75 | CDK inhibition |
Antimicrobial Activity
Preliminary tests indicate that this compound may also possess antimicrobial properties. It has been evaluated against various bacterial strains, showing moderate activity .
Case Studies and Research Findings
Several studies have focused on the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on CDK Inhibition : A study demonstrated that derivatives similar to this compound effectively inhibited CDK activity in vitro, leading to cell cycle arrest in cancer cells .
- Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of related compounds against Staphylococcus aureus and Escherichia coli, revealing significant inhibition at specific concentrations .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural and physicochemical differences between the target compound and its close analogs:
*Estimated based on structural similarity.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity (logP): The target compound’s logP of 3.12 reflects moderate lipophilicity, comparable to its 3-chloro-4-methylphenyl isomer .
- Hydrogen Bonding: The hydrazide group in the target compound provides two H-bond donors (NH groups) and three acceptors (C=O, pyrimidine N), enhancing solubility and target-binding interactions compared to alkylamine or hydrazone derivatives .
- Steric Effects: The 5-chloro-2-methylphenyl substituent in the target compound may impose distinct steric hindrance compared to analogs with para-substituted aryl groups, influencing receptor binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
